

Prothioconazole binding affinity CYP51 quantum chemistry studies

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Compound Focus: Prothioconazole

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Quantitative Binding Affinity Data

The table below summarizes experimental and computational data on the binding of **prothioconazole** and related compounds to CYP51.

Compound / Enantiomer	Target Organism	Binding Affinity / Potency	Method Used	Reference / Year
Prothioconazole (PTZ) (Racemic Mixture)	<i>Mycosphaerella graminicola</i>	~840-fold weaker affinity than Epoxiconazole; K _d not specified	Spectrophotometric Binding Assay	[1] (2010)
Prothioconazole (PTZ) (Racemic Mixture)	<i>Fusarium oxysporum</i> f. sp. <i>cupense</i> (Foc TR4)	EC ₅₀ = 0.78 - 25.31 µg/mL (Enantiomer-dependent)	In vitro Fungicidal Activity	[2] (2022)
R-Prothioconazole (R-Pro)	<i>Fusarium oxysporum</i> f. sp. <i>cupense</i> (Foc TR4)	EC ₅₀ = 0.78 µg/mL ; ~33x more potent than S-Pro	In vitro Fungicidal Activity & SPR	[2] (2022)

Compound / Enantiomer	Target Organism	Binding Affinity / Potency	Method Used	Reference / Year
S-Prothioconazole (S-Pro)	<i>Fusarium oxysporum</i> f. sp. <i>cubense</i> (Foc TR4)	EC ₅₀ = 25.31 μ g/mL	In vitro Fungicidal Activity & SPR	[2] (2022)
DPZ (Triazole Metabolite of PTZ)	CYP51 (Theoretical Model)	Binds ~11 kcal/mol stronger than PTZ	DLPNO-CCSD(T) // DFT Calculation	[3] (2021)

Key Experimental Findings

- Unique Binding Mechanism:** Unlike classical azoles that produce a type II difference spectrum (peak ~425-429 nm, trough ~406-409 nm), **prothioconazole** exhibits a novel spectrum with a peak at 410 nm and a trough at 428 nm. This suggests a different mode of interaction with the heme iron in CYP51 [1].
- Enantioselective Activity:** The antifungal activity of **prothioconazole** is highly stereospecific. The R-enantiomer (R-Pro) is primarily responsible for the fungicidal effect, showing significantly higher binding affinity to CYP51 and greater efficacy in disrupting membrane integrity and causing oxidative stress in fungi compared to the S-enantiomer [2].
- Metabolite is a Stronger Binder:** Quantum chemical calculations indicate that DPZ, the triazole-containing metabolite of **prothioconazole**, has a significantly higher binding enthalpy (stronger by ΔH ~11 kcal/mol) to CYP51 than the parent **prothioconazole** molecule. This suggests that the triazole group coordinates more strongly with the heme iron than **prothioconazole**'s unique thiozolinthione head [3].

Detailed Experimental Protocols

Spectrophotometric Binding Assay

This method is used to directly observe the interaction between a fungicide and the CYP51 enzyme.

- Protein Purification:** Heterologously express and purify CYP51 protein. For example, *M. graminicola* CYP51 (MgCYP51) was expressed in *E. coli* and purified using Ni²⁺-NTA affinity chromatography [1].

- **Spectral Scanning:** Place the purified CYP51 protein in a spectrophotometer cuvette. Take a baseline scan between 300-700 nm.
- **Ligand Addition:** Titrate increasing concentrations of the azole fungicide (e.g., **prothioconazole**, epoxiconazole) into the cuvette.
- **Difference Spectrum:** After each addition, scan the spectrum again. The **difference spectrum** is generated by subtracting the baseline spectrum from the new spectrum. This reveals characteristic peaks and troughs indicating ligand binding [1].
- **Affinity Calculation:** The dissociation constant (K_d) can be determined by plotting the absorbance change against the fungicide concentration [1].

Quantum Chemical Calculations

This computational approach provides an atomistic understanding of the binding mode and energy.

- **System Preparation:** A binding mode hypothesis for **prothioconazole** and its metabolite DPZ is constructed within the CYP51 active site, often based on known structures or homology models [3].
- **Geometry Optimization:** The structure of the protein-ligand complex is optimized using **Density Functional Theory (DFT)** to find a stable, low-energy configuration [3].
- **Electronic Structure Analysis:** The optimized electron density is analyzed using the **Quantum Theory of Atoms in Molecules (QTAIM)**. This identifies critical points and bond paths, revealing the nature of interactions (e.g., between the inhibitor head group and the heme iron) [3].
- **Binding Energy Calculation:** High-level *ab initio* methods, such as **coupled cluster theory (DLPNO-CCSD(T))**, are used on the DFT-optimized structures to calculate accurate binding enthalpies (ΔH) [3].

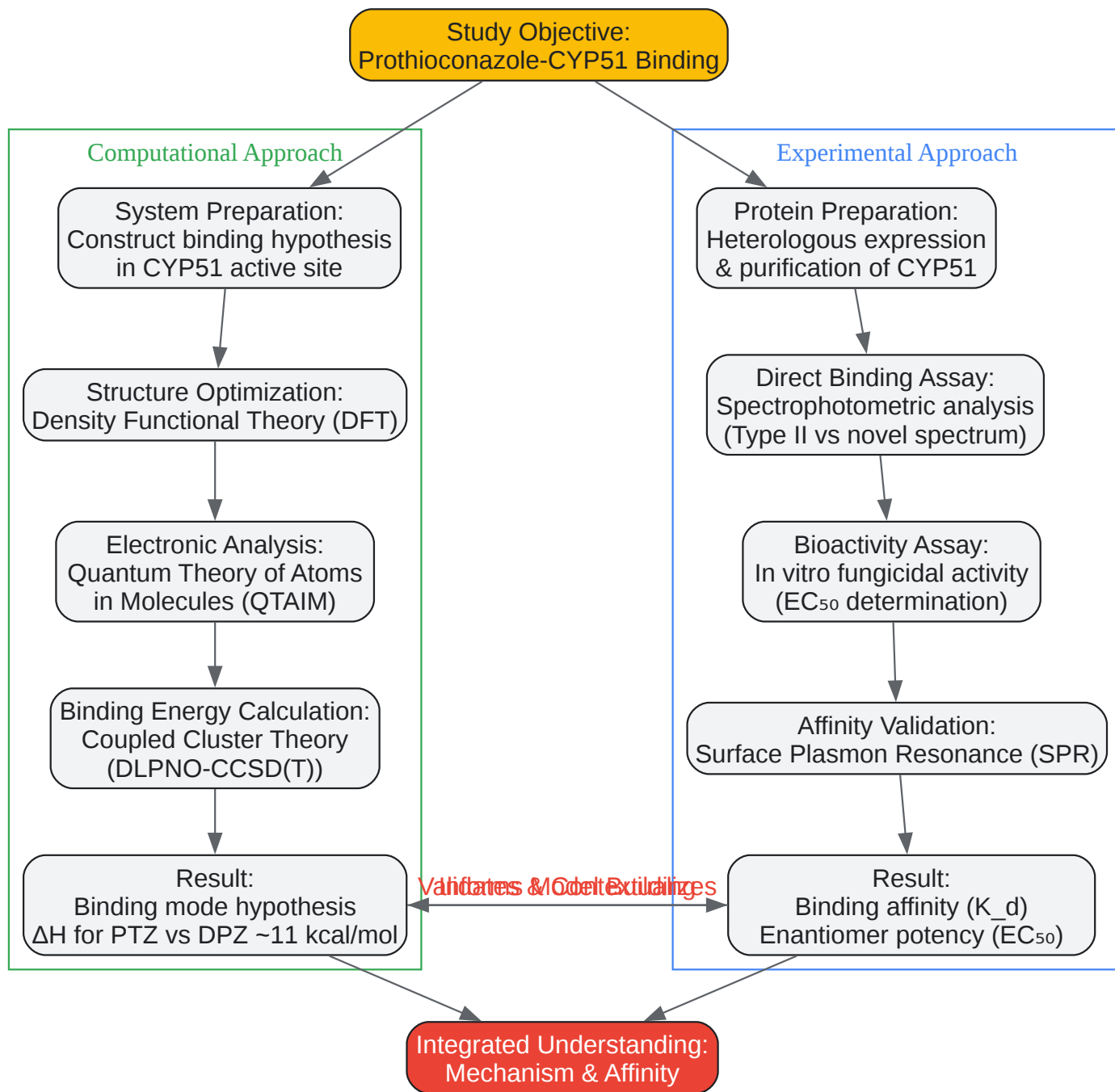
Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study biomolecular interactions in real-time, which was employed to confirm enantioselective binding [2].

- **Immobilization:** The target protein (CYP51) is immobilized on a sensor chip.
- **Ligand Flow:** The analytes (R-Pro and S-Pro) are flowed over the chip in a buffer solution.
- **Real-Time Monitoring:** As the analytes bind to the immobilized protein, the angle of reflected light shifts (the resonance signal), which is monitored in real-time.
- **Kinetics Analysis:** The resulting sensorgram is analyzed to determine binding affinity constants (K_D), with R-Pro showing a better binding affinity than S-Pro [2].

Research Workflow Diagram

The diagram below illustrates the integrated workflow of computational and experimental methods discussed in the studies.



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Key Research Conclusions

The collective research indicates that **prothioconazole**'s interaction with CYP51 is distinct from classical azoles. Its binding is characterized by a weaker and mechanistically different interaction, high enantioselectivity favoring the R-enantiomer, and the fact that its triazole metabolite (DPZ) is a much more potent binder. This explains its efficacy as a pro-drug.

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References

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